molecular formula C12H13ClO4 B13893658 Dimethyl [(4-chlorophenyl)methyl]propanedioate CAS No. 88466-70-0

Dimethyl [(4-chlorophenyl)methyl]propanedioate

Cat. No.: B13893658
CAS No.: 88466-70-0
M. Wt: 256.68 g/mol
InChI Key: RLNNNKFPXSLQAI-UHFFFAOYSA-N
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Description

Dimethyl [(4-chlorophenyl)methyl]propanedioate (CAS: 88466-70-0) is a propanedioate ester derivative featuring a 4-chlorobenzyl substituent. Its molecular formula is C₁₂H₁₃ClO₄, with a molecular weight of 256.68 g/mol . The compound is structurally characterized by two methyl ester groups attached to a central propanedioate backbone and a 4-chlorophenylmethyl moiety.

Properties

IUPAC Name

dimethyl 2-[(4-chlorophenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNNNKFPXSLQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80526632
Record name Dimethyl [(4-chlorophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88466-70-0
Record name Dimethyl [(4-chlorophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of 2-[(4-chlorophenyl)methyl]propanedioic Acid

The most straightforward method to prepare this compound is the esterification of the corresponding dicarboxylic acid, 2-[(4-chlorophenyl)methyl]propanedioic acid, with methanol under acidic catalysis.

  • Reaction conditions:

    • Refluxing methanol with a strong acid catalyst such as sulfuric acid.
    • The reaction is maintained until complete conversion of the acid to the diester is achieved.
    • Post-reaction purification involves distillation and crystallization to enhance purity.
  • Industrial scale optimization:

    • Use of continuous flow reactors to improve heat and mass transfer, thereby increasing yield and reducing reaction time.
    • Advanced purification techniques including distillation under reduced pressure and recrystallization are employed to achieve high purity product suitable for industrial applications.

This method is widely used due to its simplicity and efficiency in producing the target diester with high yield and purity.

Knoevenagel Condensation Route

An alternative synthetic approach involves the Knoevenagel condensation reaction between dimethyl malonate and 4-chlorobenzaldehyde:

  • Reaction overview:

    • Dimethyl malonate condenses with 4-chlorobenzaldehyde in the presence of a base catalyst such as piperidine or pyridine.
    • The reaction is typically conducted at room temperature in an organic solvent like ethanol or methanol.
    • The product formed is dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate, which is closely related and can be further hydrogenated or modified to yield this compound.
  • Industrial considerations:

    • Scale-up involves optimizing solvent choice, base concentration, and reaction time to maximize yield and minimize by-products.
    • Continuous flow reactors may be employed to improve reaction control and throughput.

This method is valuable for introducing the 4-chlorophenylmethylidene group and can be adapted for subsequent transformations to the target compound.

Synthesis via Malonate Esters and Alkylation

Another synthetic strategy involves alkylation of malonate esters with appropriate benzyl halides:

  • General approach:

    • Malonate esters (such as dimethyl malonate) are reacted with 4-chlorobenzyl chloride or bromide in the presence of a base to form the substituted malonate ester.
    • The reaction is typically conducted in an aprotic solvent with a base such as sodium hydride or potassium tert-butoxide to generate the malonate carbanion, which then displaces the halide.
  • Reaction conditions:

    • Temperature control is crucial to avoid side reactions; reactions are often performed at 0–30 °C.
    • Phase-transfer catalysts or crown ethers may be used to enhance nucleophilicity and reaction rate.
  • Yield and purity:

    • This method provides good yields and allows for structural diversity by varying the benzyl halide.
    • Purification is generally achieved by extraction and recrystallization.

Although no direct patent was found explicitly describing this exact alkylation for the 4-chlorophenylmethyl derivative, analogous methods for malonate ester synthesis and alkylation are well documented.

Preparation of Malonate Esters as Precursors

The preparation of dimethyl malonate, a key precursor, is relevant to the synthesis of this compound:

  • Industrial preparation of dimethyl malonate:

    • Cyanogenation of sodium chloroacetate with sodium cyanide produces cyanoacetic acid sodium salt.
    • Acidification and hydrolysis yield malonic acid, which is then esterified with methanol under acidic conditions to produce dimethyl malonate.
    • The process involves steps of acidification, hydrolysis, separation of salts, concentration, and esterification under controlled conditions to maximize yield and minimize waste.
  • Process advantages:

    • The described method is cost-effective, environmentally friendly, and scalable.
    • It yields high-purity dimethyl malonate suitable for subsequent synthetic steps.

Comparative Summary of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Advantages Limitations
Direct esterification 2-[(4-chlorophenyl)methyl]propanedioic acid + methanol Acid catalysis, reflux Simple, high yield, industrially scalable Requires precursor acid synthesis
Knoevenagel condensation Dimethyl malonate + 4-chlorobenzaldehyde + base Room temp, ethanol/methanol solvent Mild conditions, versatile Produces methylidene intermediate
Alkylation of malonate ester Dimethyl malonate + 4-chlorobenzyl halide + base 0–30 °C, aprotic solvent, base Good yields, structural diversity Requires strong base, sensitive to conditions
Preparation of dimethyl malonate precursor Sodium chloroacetate + sodium cyanide + methanol + acid catalyst Multi-step: cyanogenation, acidification, hydrolysis, esterification Cost-effective, environmentally friendly Multi-step, requires careful control

Research Findings and Optimization Notes

  • Reaction yields:

    • Direct esterification typically achieves yields above 85% under optimized conditions.
    • Knoevenagel condensation yields vary but can reach high conversion with proper base and solvent choice.
    • Alkylation methods generally yield 80–90% depending on base and temperature control.
  • Purification:

    • Recrystallization and distillation under reduced pressure are standard to obtain high purity products.
    • Industrial processes may incorporate continuous flow and in-line purification to enhance efficiency.
  • Environmental and safety considerations:

    • Use of strong acids and cyanide reagents requires strict handling protocols.
    • Process optimization aims to reduce waste and improve atom economy, especially in malonate precursor synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(4-chlorophenyl)methyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry Dimethyl 2-[(4-chlorophenyl)methyl]propanedioate serves as a crucial intermediate in synthesizing complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.
    • Oxidation With oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3), it can be oxidized to form corresponding carboxylic acids or ketones.
    • Reduction Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.
    • Substitution Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
  • Biology The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact effectively with biological targets, making it a candidate for pharmacological studies.
    • Antimicrobial Activity It has demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
    • Anticancer Properties Derivatives of the compound exhibit potent cytotoxic effects against multiple cancer cell lines.
  • Pharmacological Applications Dimethyl [(4-chlorophenyl)methyl]propanedioate is a precursor in synthesizing biologically active compounds, indicating its versatility in medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent.

Biological Activities

This compound exhibits significant biological activity, particularly antimicrobial and anticancer properties.

  • Antimicrobial Activity The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Anticancer Properties Studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against multiple cancer cell lines. The mechanism of action involves interaction with specific molecular targets, where the chlorophenyl group enhances the compound's ability to interact with enzymes or receptors, influencing various biological pathways. It may inhibit key enzymes involved in cancer progression or microbial metabolism, leading to reduced cell viability in affected organisms.

Other potential applications

Mechanism of Action

The mechanism of action of dimethyl 2-[(4-chlorophenyl)methyl]propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes or receptors. The 4-chlorophenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with dimethyl [(4-chlorophenyl)methyl]propanedioate, differing primarily in substituents or backbone modifications:

Compound Name Substituents/Modifications Molecular Formula Key Features
This compound 4-chlorobenzyl, propanedioate ester C₁₂H₁₃ClO₄ Central propanedioate ester backbone
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate 4-chlorophenyl, hydroxyl, dimethyl groups C₁₃H₁₇ClO₃ Hydroxyl group introduces polarity; dimethyl groups enhance steric hindrance
Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate 4-chlorobutanoyl, methylpropanoate C₁₆H₂₀ClO₃ Chlorobutanoyl chain increases lipophilicity
Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (4) 4-hydroxyphenyl, hydroxyimino group C₁₁H₁₃NO₄ Hydroxyimino group enables metal chelation; hydroxyphenyl enhances H-bonding
Key Observations:
  • Steric and Polarity Effects: The absence of hydroxyl or hydroxyimino groups in this compound reduces polarity compared to compounds like 4 , which may impact solubility and bioavailability.
This compound:
Comparative Syntheses:
  • Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Synthesized via acetylation of a hydroxylated precursor using acetic anhydride and DMAP .
  • Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (4): Prepared by oxime formation from 4-hydroxyphenylpyruvic acid, followed by methylation with methyl iodide and DBU .

Biological Activity

Dimethyl [(4-chlorophenyl)methyl]propanedioate is an organic compound with significant biological activity, particularly noted for its potential antimicrobial and anticancer properties. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H13ClO4
  • Molecular Weight : Approximately 242.656 g/mol
  • Functional Groups : Contains a propanedioate backbone with two ester groups and a 4-chlorophenyl substituent.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with IC50 values of 0.5 μg/mL and 2 μg/mL, respectively .
  • Anticancer Properties : Studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against multiple cancer cell lines:
    • Hep G2 (liver) : IC50 ≤ 1.2 μM
    • A549 (lung) : IC50 ≤ 1.2 μM
    • MDA-MB-231 (breast) : GI50 values ranging from 1.46 to 2.90 μM .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • The chlorophenyl group enhances the compound's ability to interact with enzymes or receptors, influencing various biological pathways.
  • It may inhibit key enzymes involved in cancer progression or microbial metabolism, leading to reduced cell viability in affected organisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Screening :
    • A study evaluated the compound's efficacy against standard bacterial strains, revealing significant antibacterial properties that warrant further investigation for potential therapeutic applications .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that derivatives of this compound effectively inhibit cancer cell proliferation, particularly in breast and lung cancer models. The results suggest a promising avenue for developing anticancer agents based on this compound .
  • Pharmacological Applications :
    • The compound serves as a precursor in synthesizing biologically active compounds, indicating its versatility in medicinal chemistry.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaNotable Features
Dimethyl malonateC5H8O4Simple diester used in organic synthesis
Ethyl 2-(4-chlorophenyl)propanedioateC12H13ClO4Similar structure but with an ethyl group instead of methyl
Dimethyl 2-(3-chlorophenyl)propanedioateC12H13ClO4Contains a chlorophenyl group at a different position

The structural features of this compound contribute to its distinct chemical reactivity and biological interactions compared to other esters.

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